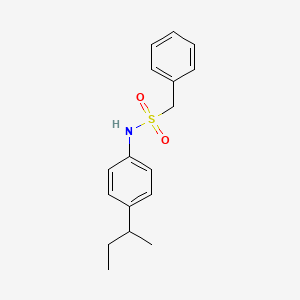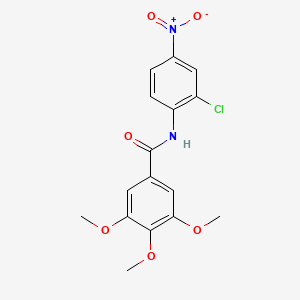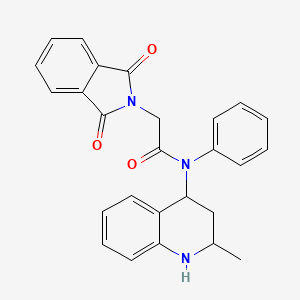
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as ENPA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has been widely studied for its potential therapeutic applications in various diseases.
作用機序
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces oxidative stress and inflammation by modulating the Nrf2 and NF-κB signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide induces cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In inflammation, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces the production of inflammatory cytokines by inhibiting the activation of NF-κB. In neurological disorders, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of inflammatory cytokines.
実験室実験の利点と制限
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate various signaling pathways. However, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has great potential for further research and development. Some future directions for N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide research include:
1. Investigating the potential use of N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for cancer treatment.
2. Studying the effects of N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in animal models of inflammation and neurological disorders.
3. Developing more potent and selective N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives with improved solubility and lower toxicity.
4. Investigating the potential use of N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide as a neuroprotective agent in neurodegenerative diseases.
Conclusion:
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. It exerts its effects by modulating various signaling pathways in the body. N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has great potential for further development and could lead to the discovery of new treatments for cancer, inflammation, and neurological disorders.
合成法
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by the reaction of 2-ethylphenylamine and 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then converted to the final compound by the reaction with pyrrolidine-2,5-dione in the presence of triethylamine and acetonitrile.
科学的研究の応用
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(2-ethylphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-13-6-3-4-9-17(13)20-19(24)14-10-18(23)21(12-14)15-7-5-8-16(11-15)22(25)26/h3-9,11,14H,2,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYGXZKHZSCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)

![5-({[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5030265.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5030267.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)

![ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5030306.png)

![6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5030310.png)

